molecular formula C7H11NO3 B8736085 2-Azetidinone, 4-(acetyloxy)-3-ethyl- CAS No. 82290-86-6

2-Azetidinone, 4-(acetyloxy)-3-ethyl-

Cat. No.: B8736085
CAS No.: 82290-86-6
M. Wt: 157.17 g/mol
InChI Key: VHOMYEKCMUWHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinone, 4-(acetyloxy)-3-ethyl-, is a β-lactam derivative characterized by a four-membered azetidinone ring with a 3-ethyl substituent and a 4-acetoxy group. This compound serves as a critical intermediate in synthesizing carbapenem antibiotics, such as thienamycin and (+)-PS-5 . Its synthesis typically involves electrochemical oxidation of 4-carboxy-2-azetidinone via Kolbe-type electrolysis or [2+2] cycloaddition routes, ensuring high stereochemical control . The acetyloxy group enhances reactivity in ring-opening reactions, pivotal for β-lactam antibiotic activity, while the ethyl substituent contributes to lipophilicity, influencing pharmacokinetic properties .

Properties

CAS No.

82290-86-6

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3-ethyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10)

InChI Key

VHOMYEKCMUWHJI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC1=O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Azetidinone Derivatives

Structural and Functional Group Variations

Key structural differences among azetidinone derivatives arise from substituents at the 3rd and 4th positions, which dictate reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Comparative Analysis of Azetidinone Derivatives
Compound Name Substituents (R3, R4) Synthesis Method Key Properties/Bioactivity References
4-(Acetyloxy)-3-ethyl-2-azetidinone R3: Ethyl; R4: Acetyloxy Electrochemical oxidation, [2+2] cycloaddition Antibiotic intermediate; high reactivity due to acetyloxy leaving group
4-(2’-Hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone R3: Cl; R4: Chloroaryl Imine condensation with chloroacetyl chloride Antimicrobial activity; bulky aryl group enhances target specificity
3-Chloro-4-aryl-N-pyridin-2-yl-2-azetidinone R3: Cl; R4: Aryl-pyridyl Chloroacetyl chloride reaction Moderate leptospirocidal activity; electronic effects from Cl and aryl groups
Ezetimibe R3: Fluorophenyl; R4: Hydroxypropyl Multi-step synthesis Cholesterol absorption inhibitor; fluorophenyl enhances metabolic stability
1-(4-Methoxyphenyl)-3-methyl-4-phenyl-2-azetidinone R3: Methyl; R4: Methoxyphenyl Not specified High lipophilicity; potential CNS penetration

Physicochemical Properties

  • Lipophilicity : Ethyl and aryl groups (e.g., in 1-(4-methoxyphenyl)-4-phenyl derivatives) increase logP values, enhancing blood-brain barrier penetration. Acetyloxy groups reduce logP but improve water solubility .
  • Reactivity : Acetyloxy derivatives undergo hydrolysis faster than silyl-protected or chloro-substituted analogues, impacting drug formulation .

Preparation Methods

Titanium Tetrachloride-Mediated Cyclization

The synthesis begins with the cyclization of N-p-methoxyphenyl-N-(acetyl)methyleneimine (Formula I) and (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate-S-2-pyridinyl ester (Formula II) in dichloromethane. Titanium tetrachloride (TiCl₄) serves as a Lewis acid catalyst, facilitating the formation of the β-lactam ring at -10°C to -20°C under nitrogen atmosphere. Triethylamine acts as a base to neutralize HCl generated during the reaction. This step yields (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone (Formula III) with a reaction time of 5 hours at 0–5°C. The tert-butyldimethylsilyl (TBS) group protects the hydroxyl moiety, which is later deprotected to reveal the ethyl side chain.

Solvent and Temperature Optimization

Reactions conducted in chloroform at sub-zero temperatures minimize side reactions such as epimerization. The use of anhydrous conditions ensures the stability of TiCl₄, which is moisture-sensitive. Post-reaction workup involves washing with aqueous sodium bicarbonate to remove residual catalyst, followed by drying over sodium sulfate and solvent evaporation.

Oxidation of Acetyl to Acetoxyl Group

Peracetic Acid Oxidation with Phase Transfer Catalysis

The acetyl group at position 4 of the azetidinone ring is oxidized to acetoxyl using 20% peracetic acid in the presence of sodium phosphate (Na₃PO₄) and a quaternary ammonium phase transfer catalyst (e.g., tetraethylammonium bromide). The phase transfer catalyst enables efficient mixing of the organic and aqueous phases, accelerating the oxidation at 20–25°C. This step achieves a 77–79% yield of (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxyl-1-p-methoxyphenyl-2-azetidinone (Formula IV).

Table 1: Oxidation Conditions and Outcomes

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Tetraethylammonium bromide20–25479.799.1
Tetramethyl ammonium chloride20–25477.898.8
4-Butyl ammonium hydrogen sulfate20–25477.998.9

Role of Sodium Phosphate

Na₃PO₄ buffers the reaction medium, preventing acid-catalyzed decomposition of the β-lactam ring. Its weak basicity neutralizes acetic acid generated during oxidation, maintaining a pH conducive to the stability of the azetidinone core.

Deprotection of tert-Butyldimethylsilyl Ether

Ozonolysis and Reductive Workup

The TBS-protected ethyl side chain is deprotected using ozonolysis in methanol at -10°C, followed by reductive cleavage with thiourea and sulfothiorine. This two-step process converts the silyl ether to a hydroxyl group, which is subsequently acetylated. The final product, (3R,4R)-3-[(1'R)-hydroxyethyl]-4-acetoxyl-2-azetidinone, is isolated via recrystallization from n-hexane, yielding white crystals with a melting point of 106–108°C.

Stereochemical Integrity

The (3R,4R) configuration is preserved throughout the synthesis due to the chiral auxiliary effect of the starting (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate. Optical rotation data confirmed enantiomeric excess >98%.

Enzymatic Hydrolysis for Side-Chain Modification (Comparative Approach)

Table 2: Enzymatic vs. Chemical Synthesis Parameters

ParameterChemical MethodEnzymatic Method
CatalystTiCl₄, Phase transferPig liver esterase
Temperature (°C)-20 to 2525
Yield (%)77–7984
Environmental ImpactModerate (organic solvents)Low (aqueous buffer)

Industrial Scalability and Environmental Considerations

Waste Reduction Strategies

The phase transfer catalysis in Step 2 reduces solvent consumption by enabling biphasic reactions. Additionally, avoiding noble metal catalysts (e.g., Pd(PPh₃)₄) and toxic oxidants like lead tetraacetate enhances the method’s environmental profile.

Cost Analysis

TiCl₄ and peracetic acid are cost-effective compared to enzymatic systems requiring specialized biocatalysts. However, enzymatic methods offer advantages in stereoselectivity, reducing the need for chiral resolution steps .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Azetidinone, 4-(acetyloxy)-3-ethyl-?

Answer:
The compound is typically synthesized via β-lactam ring formation. Key steps include:

  • Staudinger Reaction : Cyclization of imines with ketenes, optimized for regioselectivity using chiral auxiliaries (e.g., tert-butyldimethylsilyl groups to protect hydroxyl intermediates) .
  • Enantioselective Routes : Catalytic asymmetric methods, such as organocatalysis or transition-metal complexes, to control stereochemistry at C3 and C4 positions .
  • Yield Optimization : Yields vary (50–80%) depending on protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) and reaction conditions (e.g., anhydrous solvents, low temperatures) .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the 2-azetidinone core, acetyloxy group (δ 2.1–2.3 ppm for methyl protons), and ethyl substituent (δ 1.2–1.4 ppm for CH3) .
  • HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects hydrolyzed byproducts (e.g., free hydroxyl groups from acetyloxy degradation) .
  • X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers at C3 and C4, critical for biological activity .

Advanced: How do reaction conditions influence stereochemical outcomes during synthesis?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) favor β-lactam ring closure with minimal racemization .
  • Temperature Control : Low temperatures (–20°C to 0°C) stabilize intermediates, reducing epimerization at chiral centers .
  • Catalytic Systems : Chiral Lewis acids (e.g., BINOL-Zn complexes) enhance enantiomeric excess (ee >90%) in asymmetric syntheses .
  • Contradictions in Data : Discrepancies in reported ee values may arise from incomplete removal of protecting groups (e.g., silyl ethers) or hydrolysis during workup .

Advanced: How does the acetyloxy group impact the compound’s stability and reactivity?

Answer:

  • Hydrolysis Sensitivity : The acetyloxy group undergoes hydrolysis under basic or aqueous conditions, forming a hydroxyl derivative. Stability studies recommend storage at –20°C in anhydrous DMSO .
  • Reactivity in Drug Synthesis : The acetyloxy group serves as a prodrug moiety, enabling targeted release in vivo (e.g., esterase-mediated activation in cholesterol absorption inhibitors like Ezetimibe analogs) .
  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) reveals 10–15% degradation over 30 days, necessitating inert-atmosphere handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.